4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide
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Overview
Description
4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide is a compound that falls into the category of benzamide derivatives. This class of compounds is known for its diverse range of applications in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide involves multiple steps:
Formation of the thiazole ring: : This is typically achieved by reacting a suitable nitrile with a thioamide under acidic conditions.
Synthesis of the quinoline derivative: : This involves the reduction of a quinoline precursor to form 3,4-dihydroquinoline, followed by sulfonylation.
Coupling of the thiazole and quinoline derivatives: : This step involves the formation of an amide bond between the thiazole derivative and the benzamide.
Industrial Production Methods
The industrial production of this compound may involve the optimization of each step to ensure high yield and purity. This can include the use of advanced catalysts, control of reaction parameters like temperature and pH, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation reactions, especially at the quinoline and thiazole moieties.
Reduction: : The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzamide and thiazole rings.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed from These Reactions
Oxidation: : Formation of oxo-quinoline derivatives.
Reduction: : Conversion of the nitrophenyl group to an aminophenyl group.
Substitution: : Formation of substituted benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, it may exhibit interesting activities such as enzyme inhibition or receptor modulation, making it a candidate for further biological testing.
Medicine
In medicinal chemistry, derivatives of benzamide have been explored for their potential in treating various conditions, including cancer, due to their potential to interfere with biological pathways.
Industry
Industrially, it could be used as an intermediate in the synthesis of more complex chemical entities, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonyl and benzamide functionalities can participate in hydrogen bonding and other interactions that modulate biological activity.
Comparison with Similar Compounds
When compared to other benzamide derivatives, 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide stands out due to its unique combination of structural features, which may impart distinct biological activities.
List of Similar Compounds
4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(2-nitrophenyl)thiazol-2-yl)benzamide
4-((2,3-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide
4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3-nitrophenyl)thiazol-2-yl)benzamide
Each of these analogs varies slightly in their structure, which can lead to differences in their reactivity and biological activity.
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Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5S2/c30-24(27-25-26-22(16-35-25)19-6-3-8-20(15-19)29(31)32)18-10-12-21(13-11-18)36(33,34)28-14-4-7-17-5-1-2-9-23(17)28/h1-3,5-6,8-13,15-16H,4,7,14H2,(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFNHRXHSZBWOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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